molecular formula C10H9ClN2S B1598084 (4-Chloromethyl-thiazol-2-yl)-phenyl-amine CAS No. 35199-21-4

(4-Chloromethyl-thiazol-2-yl)-phenyl-amine

Cat. No.: B1598084
CAS No.: 35199-21-4
M. Wt: 224.71 g/mol
InChI Key: MTTZCPPLWMZEJL-UHFFFAOYSA-N
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Description

(4-Chloromethyl-thiazol-2-yl)-phenyl-amine is a useful research compound. Its molecular formula is C10H9ClN2S and its molecular weight is 224.71 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of (4-Chloromethyl-thiazol-2-yl)-phenyl-amineIt is known that thiazole derivatives, to which this compound belongs, have diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

The mode of action of This compoundThiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The specific mode of action of this compound would depend on its primary targets and the biological activity it exhibits.

Biochemical Pathways

The specific biochemical pathways affected by This compoundThiazole derivatives are known to affect various biochemical pathways depending on their biological activity . For example, they may be involved in the synthesis of neurotransmitters, such as acetylcholine , if they exhibit neuroprotective activity.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundThe solubility of thiazole derivatives in water, alcohol, and ether could potentially impact their absorption and distribution in the body.

Result of Action

The molecular and cellular effects of This compoundThiazole derivatives are known to have diverse biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Biological Activity

(4-Chloromethyl-thiazol-2-yl)-phenyl-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and analgesic properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H9_9ClN2_2S, with a molecular weight of approximately 224.71 g/mol. The compound features a thiazole ring linked to a phenyl group and a chloromethyl substituent, contributing to its reactivity and biological potential.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 mg/mL1.0 mg/mL
Escherichia coli1.0 mg/mL2.0 mg/mL
Bacillus cereus0.23 mg/mL0.47 mg/mL

The highest efficacy was observed against Bacillus cereus, while Escherichia coli showed the most resistance .

Anti-inflammatory and Analgesic Properties

The compound has also been investigated for its anti-inflammatory effects. Studies involving molecular docking have indicated that it interacts with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Case Study: COX Inhibition

In a study assessing the anti-cyclooxygenase activity, this compound was tested alongside aspirin as a positive control. The results indicated significant inhibition of COX-1 activity at concentrations similar to those used for aspirin, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to its ability to form stable bonds with thiol groups in proteins, facilitating targeted drug delivery systems. This property is particularly relevant in designing therapeutics that require specific cellular targeting.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the chloromethyl group enhances nucleophilic substitution reactions, which can be exploited in drug design.

Table 2: SAR Insights

SubstituentEffect on Activity
ChloromethylEnhances reactivity
Thiazole RingIncreases antimicrobial potency
Phenyl GroupModulates binding affinity

Compounds structurally related to this compound have shown varying degrees of activity based on their substituents, emphasizing the importance of structural modifications in enhancing efficacy .

Scientific Research Applications

Pharmaceutical Development

The compound has been extensively studied for its antimicrobial and anticancer properties. Thiazole derivatives, including (4-Chloromethyl-thiazol-2-yl)-phenyl-amine, are known to exhibit a range of pharmacological effects due to their ability to interact with biological targets.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. The mechanism typically involves disrupting bacterial cell membranes, which is crucial for its effectiveness.

Compound Name Activity Type Mechanism of Action
This compoundAntimicrobialDisruption of bacterial cell membranes
Other Thiazole DerivativesAntimicrobialSimilar mechanisms observed

Anticancer Research

The compound has also shown promise in anticancer applications. Studies have demonstrated that structural modifications enhance its binding affinity to cancer-related targets, making it a candidate for drug development.

Case Study: CDK Inhibitors

A notable study explored the structure-activity relationship (SAR) of thiazole derivatives as cyclin-dependent kinase (CDK) inhibitors. The introduction of electron-withdrawing groups like chlorine significantly improved the binding affinity of these compounds to CDK enzymes, which are critical in regulating the cell cycle.

Study Highlights Findings
Inhibition of CDK9Enhanced potency observed with thiazole derivatives
Structural ModificationsIncreased binding affinity with cancer targets

Synthesis and Chemical Properties

The synthesis of this compound typically involves multiple steps, starting from thiazole derivatives through reactions involving thiourea and halogenated compounds. The synthetic pathway emphasizes the importance of optimizing reaction conditions to achieve high yields and purity.

Synthetic Route Overview

  • Preparation of thiazole derivatives.
  • Reaction with chloromethyl compounds.
  • Final purification and characterization.

Properties

IUPAC Name

4-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c11-6-9-7-14-10(13-9)12-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTZCPPLWMZEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368253
Record name 4-(Chloromethyl)-N-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35199-21-4
Record name 4-(Chloromethyl)-N-phenyl-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35199-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-N-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.